(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dichlorophenyl group, a trimethyl group, and a benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate typically involves the reaction of 2,4-dichlorophenol with 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as purification through recrystallization and distillation to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate: Known for its unique structure and properties.
(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide: Similar structure but with an amide group instead of a carboxylate.
(2,4-Dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
Its distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities .
Properties
CAS No. |
7066-37-7 |
---|---|
Molecular Formula |
C18H16Cl2O4 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C18H16Cl2O4/c1-9-15-12(21)7-18(2,3)8-14(15)23-16(9)17(22)24-13-5-4-10(19)6-11(13)20/h4-6H,7-8H2,1-3H3 |
InChI Key |
MZBCWKAGSNNQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.